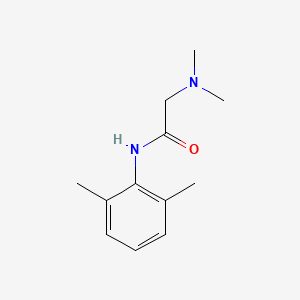

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide

Descripción general

Descripción

W36017 is a compound known for its nerve-blocking activity. It is an impurity of lidocaine, a widely used local anesthetic. The compound has a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . W36017 exhibits nerve-blocking activity with a pKa of 7.4 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of W36017 involves the reaction of lidocaine with specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared as an impurity during the synthesis of lidocaine .

Industrial Production Methods

Industrial production of W36017 is typically carried out as part of the lidocaine manufacturing process. The compound is isolated and purified using standard chromatographic techniques. The production process involves maintaining specific temperature and pH conditions to ensure the stability and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

W36017 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert W36017 into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of W36017 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of W36017 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Aplicaciones Científicas De Investigación

W36017 has several scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry to study the properties and behavior of lidocaine impurities.

Biology: Investigated for its nerve-blocking activity and potential effects on nerve cells.

Medicine: Studied for its potential use as a local anesthetic or in the development of new anesthetic drugs.

Industry: Utilized in the pharmaceutical industry for quality control and impurity profiling of lidocaine

Mecanismo De Acción

W36017 exerts its effects by blocking nerve signals. The compound interacts with sodium channels in nerve cells, inhibiting the influx of sodium ions and preventing the propagation of nerve impulses. This mechanism is similar to that of lidocaine, making W36017 an effective nerve blocker .

Comparación Con Compuestos Similares

Similar Compounds

Lidocaine: The parent compound from which W36017 is derived. Lidocaine is a widely used local anesthetic with a similar mechanism of action.

Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.

Ropivacaine: A local anesthetic with a similar structure to bupivacaine but with a better safety profile.

Uniqueness of W36017

W36017 is unique due to its specific nerve-blocking activity and its role as an impurity in lidocaine. Its presence in lidocaine formulations necessitates thorough impurity profiling and quality control in the pharmaceutical industry .

Actividad Biológica

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide is an organic compound classified as an amide. Its structural features include a dimethylamino group and a 2,6-dimethylphenyl substituent, which suggest potential biological activities, particularly in the realm of local anesthesia. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 250.35 g/mol. Its structure is reminiscent of lidocaine, a well-known local anesthetic, which raises interest in its potential anesthetic properties. The presence of the dimethylamino group may enhance its solubility and receptor binding affinity compared to other local anesthetics.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of sodium channels in neuronal membranes. This inhibition leads to a decrease in neuronal excitability and pain sensation. The compound's structural similarity to lidocaine suggests that it may share similar pharmacodynamic properties, making it a candidate for further investigation as a local anesthetic.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Local Anesthetic Properties : Studies have demonstrated that this compound can effectively block nerve conduction, similar to lidocaine. Its efficacy in providing local anesthesia during medical procedures has been noted.

- Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory properties that could complement its anesthetic effects. This dual action may enhance its therapeutic applications in pain management.

- Synergistic Effects : Interaction studies indicate that this compound may exhibit synergistic effects when combined with other analgesics or anti-inflammatory drugs, suggesting potential for use in combination therapies.

Research Findings and Case Studies

Several studies have explored the pharmacological profile of this compound:

- Pharmacokinetic Studies : Molecular docking simulations have been conducted to understand the drug's pharmacokinetic behavior. These studies reveal insights into binding affinities and interactions with various biological targets .

- Comparative Analysis : A comparative analysis with other local anesthetics like lidocaine, bupivacaine, and mepivacaine indicates that this compound may offer advantages in terms of solubility and receptor binding due to its specific structural modifications.

- Toxicological Studies : Toxicological assessments have shown that while the compound exhibits anesthetic properties, care must be taken regarding dosage and potential side effects. The LD50 values for oral administration have been reported as follows:

Summary of Key Research Findings

| Study Focus | Findings |

|---|---|

| Local Anesthetic Efficacy | Effective nerve conduction blockade similar to lidocaine |

| Anti-inflammatory Activity | Potential anti-inflammatory effects noted |

| Pharmacokinetics | Binding affinity studies indicate favorable interactions with targets |

| Toxicology | LD50 values suggest moderate toxicity; careful dosage required |

Propiedades

IUPAC Name |

2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9-6-5-7-10(2)12(9)13-11(15)8-14(3)4/h5-7H,8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEQFELYEXDQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175479 | |

| Record name | W 36017 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21236-54-4 | |

| Record name | 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021236544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | W 36017 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.